molecular formula C12H8FNO2 B1326253 6-(2-Fluorophenyl)pyridine-2-carboxylic acid CAS No. 887982-35-6

6-(2-Fluorophenyl)pyridine-2-carboxylic acid

Cat. No. B1326253
M. Wt: 217.2 g/mol
InChI Key: QQGRLKMTVDWDHN-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyridine-2-carboxylic acid is a compound that is part of a broader class of organic intermediates which include functionalities such as azabicyclo and amide groups. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related fluorophenyl pyridine carboxylic acid derivatives has been reported through various methods. For instance, the synthesis of 6-fluorochroman-2-carboxylic acid derivatives from p-fluorophenol involves the formation of salts with optically active amines, which allows for the resolution of the racemic mixture into its enantiomers . Another related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was synthesized through a series of reactions including ring closure, Suzuki reaction, hydrolysis, and amidation .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, single-crystal X-ray diffraction has been employed to determine the crystallographic and conformational details of these molecules. Density functional theory (DFT) calculations have been used to further validate the molecular structures, showing consistency with the experimental data .

Chemical Reactions Analysis

The chemical reactivity of fluorophenyl pyridine carboxylic acid derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The presence of amide, azabicyclo, and carboxylic acid functionalities suggests that these compounds can participate in a variety of chemical reactions, including amidation, esterification, and coupling reactions, which are essential for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be deduced from their molecular structures and the presence of fluorine atoms. Fluorine is known to significantly influence the physicochemical properties of organic molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine into the phenyl ring of pyridine carboxylic acids is likely to affect their acidity, boiling and melting points, and solubility in various solvents. The supramolecular structure of a related compound, pyridine-2,6-dicarboxylic acid, has been studied, revealing a one-dimensional structure stabilized by hydrogen bonding in the solid state . This information can provide insights into the potential supramolecular interactions and crystalline properties of 6-(2-Fluorophenyl)pyridine-2-carboxylic acid.

Scientific Research Applications

Organic Intermediate and Molecular Structure Analysis

6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, an organic intermediate with functions of azabicyclo and amide groups, was synthesized through various reactions. The compound's structure was confirmed by spectroscopy and X-ray diffraction, with density functional theory (DFT) showing consistency between calculated and observed structures. This study highlights its utility in molecular structure analysis and physicochemical property investigation (Qin et al., 2019).

Role in CCR1 Antagonists

Compounds including 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid and analogs have been identified as potent CC chemokine receptor 1 (CCR1) antagonists, potentially useful in treating rheumatoid arthritis. These compounds were labeled with carbon-13, carbon-14, and tritium for detailed synthesis (Latli et al., 2018).

Activation in Cyclometalated Complexes

2-tert-Butyl-6-(4-fluorophenyl)pyridine, when reacted with K(2)PtCl(4), forms a cyclometalated complex through sp(2) and sp(3) C-H bond activation. This demonstrates its role in the formation of complexes with unique structural features, as explored through deuterium exchange studies (Crosby et al., 2009).

Biotransformation Studies

Fluorophenyl pyridine carboxylic acids, including the 6-(2-Fluorophenyl) derivative, were studied for their phase-I (oxidative) metabolic fate using the fungus Cunninghamella elegans. This research is significant for understanding the metabolic pathways and potential biomedical applications of these compounds (Palmer-Brown et al., 2017).

Supramolecular Aggregation

Ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate demonstrates supramolecular aggregation through various intermolecular interactions. This compound is an example of polysubstituted pyridines exhibiting unique crystal structures, which is essential in materials science (Suresh et al., 2007).

Chiral Solvating Agents

Flexible receptors based on 1-amino-3-fluoro-2-alcohol arrays on aminomethylpyridine platforms, including derivatives of 6-(2-Fluorophenyl)pyridine-2-carboxylic acid, have been developed as efficient chiral solvating agents (CSAs). These compounds form diastereomeric complexes allowing for the discrimination between enantiomers of carboxylic acids (Cuevas et al., 2005).

Polymer Light Emitting Diodes

9-((6-(4-Fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole and its derivatives have been used to synthesize green-emitting Ir(III) complexes, demonstrating their application in the development of polymer light-emitting diodes (LEDs). This research highlights the compound's role in tuning the emission spectra of LEDs (Cho et al., 2010).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

Future Directions

The future directions for 6-(2-Fluorophenyl)pyridine-2-carboxylic acid and related compounds could involve further exploration of their synthesis and potential applications. Given their biological properties, these compounds could be further studied for their potential therapeutic uses .

properties

IUPAC Name

6-(2-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGRLKMTVDWDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647064
Record name 6-(2-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluorophenyl)pyridine-2-carboxylic acid

CAS RN

887982-35-6
Record name 6-(2-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Method 1 was followed using 6-bromopicolinic acid (1.0 equiv.) and 2-fluorophenylboronic acid (1.5 equiv.) and Pd(dppf)Cl2-DCM (0.05 equiv.) to give 6-(2-fluorophenyl)picolinic acid in 93% yield. LC/MS=218.0 (M+H), Rt=0.66 min.
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